molecular formula C10H15ClN2O2 B1382498 Ethyl 4-hydrazinyl-2-methylbenzoate hydrochloride CAS No. 1803582-36-6

Ethyl 4-hydrazinyl-2-methylbenzoate hydrochloride

Cat. No.: B1382498
CAS No.: 1803582-36-6
M. Wt: 230.69 g/mol
InChI Key: MAVZYGBSMYVBHG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethyl 4-hydrazinyl-2-methylbenzoate hydrochloride involves several steps. One common synthetic route includes the esterification of 4-hydrazinyl-2-methylbenzoic acid with ethanol in the presence of a suitable catalyst. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve refluxing the reaction mixture at elevated temperatures to ensure complete conversion of the starting materials.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Ethyl 4-hydrazinyl-2-methylbenzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form hydrazones or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group typically yields azo compounds, while reduction can produce hydrazones or amines.

Scientific Research Applications

Ethyl 4-hydrazinyl-2-methylbenzoate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable for studying various chemical transformations.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-hydrazinyl-2-methylbenzoate hydrochloride depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes and receptors, to modulate their activity. The hydrazine group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their structure and function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert their effects through different pathways.

Comparison with Similar Compounds

Ethyl 4-hydrazinyl-2-methylbenzoate hydrochloride can be compared with other similar compounds, such as:

    Methyl 4-hydrazinyl-2-methylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-hydrazinylbenzoate: Lacks the methyl group on the benzene ring.

    Ethyl 4-amino-2-methylbenzoate: Contains an amino group instead of a hydrazine group.

Properties

IUPAC Name

ethyl 4-hydrazinyl-2-methylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-3-14-10(13)9-5-4-8(12-11)6-7(9)2;/h4-6,12H,3,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVZYGBSMYVBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)NN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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